![molecular formula C6HCl3N2O2S2 B2423898 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride CAS No. 2361636-13-5](/img/structure/B2423898.png)

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

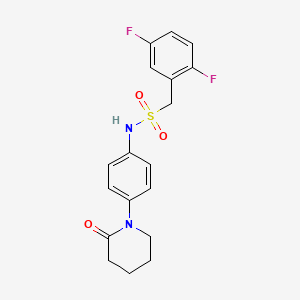

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6HCl3N2O2S2 . It is an intermediate used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis

The molecular structure of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride was characterized by nuclear magnetic resonance (NMR) . The InChI code for this compound is 1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride include a molecular weight of 303.58 .科学的研究の応用

Synthesis and Antimalarial Properties

The compound 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has been involved in the synthesis of antimalarial agents. A study by Colbry, Elslager, and Werbel (1984) described the synthesis and antimalarial activity of a series of 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines. This process included the conversion of 2,6-dichloropyridine to 6-chloro-3-nitro-2-pyridinecarbonitrile, which was then used to synthesize the pyrido[3,2-d]pyrimidin-2,4-diamines (Colbry, Elslager, & Werbel, 1984).

Synthesis and Antitumor Activity

Grivsky et al. (1980) reported on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats. This synthesis route can be applied to other 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines (Grivsky et al., 1980).

Chemoselective Reactions and Electrophile Studies

Baiazitov et al. (2013) explored chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. The study showed that weak bases, anilines, and secondary aliphatic amines could selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displaced the sulfone group. This research provides insights into the selective chemical behavior of compounds related to 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride (Baiazitov et al., 2013).

Synthesis of Sulfonyl Chlorides from Derivatives

Bahrami, Khodaei, and Soheilizad (2010) discussed the synthesis of heterocyclic sulfonyl chlorides, such as pyrimidine-2-sulfonyl chloride and benzimidazole-2-sulfonyl chloride. Their research highlighted the challenges in stabilizing these compounds at room temperature, contributing to the understanding of the chemical properties of similar compounds like 2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride (Bahrami, Khodaei, & Soheilizad, 2010).

Other Applications in Medical Chemistry

Additional research has explored various applications of related compounds in medical chemistry, including as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, and in the synthesis of diverse pyrido[3,2-d]pyrimidine derivatives with potential biological activities (Rosowsky, Papoulis, & Queener, 1997), (Bouscary-Desforges et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2,4-dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2O2S2/c7-5-4-2(10-6(8)11-5)1-3(14-4)15(9,12)13/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZMEOCWGCDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1N=C(N=C2Cl)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2423816.png)

![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)

![1-methyl-3-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1H-indazole](/img/structure/B2423823.png)

![2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2423831.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2423833.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2423834.png)

![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)

![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2423836.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)